molecular formula C7H6ClNO2 B13465082 1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one

1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one

Cat. No.: B13465082
M. Wt: 171.58 g/mol
InChI Key: CHEKZFOTSAOWJZ-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a hydroxyl group, making it a valuable subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one typically involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydrolysis to introduce the hydroxyl group.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one can be compared with other similar compounds, such as:

    1-(6-Chloro-3-pyridinyl)-1-ethanone: This compound lacks the hydroxyl group, which may affect its biological activity and chemical reactivity.

    1-(5-Hydroxypyridin-2-yl)ethan-1-one: This compound has a hydroxyl group at a different position on the pyridine ring, leading to different chemical and biological properties.

The presence of both the chlorine atom and the hydroxyl group in this compound makes it unique and valuable for specific applications.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

1-(6-chloro-5-hydroxypyridin-3-yl)ethanone

InChI

InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(11)7(8)9-3-5/h2-3,11H,1H3

InChI Key

CHEKZFOTSAOWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)O

Origin of Product

United States

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